(1S,4S)-4-Hydroxy-2-cyclopenten-1-yl butyrate
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Overview
Description
(1S,4S)-4-Hydroxy-2-cyclopenten-1-yl butyrate is an organic compound with the molecular formula C9H14O3 It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-Hydroxy-2-cyclopenten-1-yl butyrate typically involves the cyclization of a suitable precursor. One common method involves the reaction of a cyclopentene derivative with butyric acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote cyclization and esterification, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, enzymatic methods using lipases or esterases can be employed for the selective esterification of the cyclopentene derivative, providing a greener and more sustainable route to the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-4-Hydroxy-2-cyclopenten-1-yl butyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the corresponding halide derivative.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-4-Hydroxy-2-cyclopenten-1-yl butyrate is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its structural similarity to certain natural products makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets and its potential therapeutic effects.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of drug candidates.
Industry
In industry, this compound is used in the production of fine chemicals and specialty materials. Its unique structure and reactivity make it suitable for applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of (1S,4S)-4-Hydroxy-2-cyclopenten-1-yl butyrate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s chiral centers also play a role in its binding affinity and selectivity towards different targets.
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-4-Hydroxy-2-cyclopenten-1-yl acetate: Similar structure but with an acetate group instead of a butyrate group.
(1S,4S)-4-Hydroxy-2-cyclopenten-1-yl propionate: Similar structure but with a propionate group instead of a butyrate group.
(1S,4S)-4-Hydroxy-2-cyclopenten-1-yl formate: Similar structure but with a formate group instead of a butyrate group.
Uniqueness
(1S,4S)-4-Hydroxy-2-cyclopenten-1-yl butyrate is unique due to its specific combination of functional groups and stereochemistry. The butyrate group provides distinct chemical properties compared to other ester derivatives, influencing its reactivity and interactions with biological targets. Its chiral centers also contribute to its unique stereochemical behavior, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
[(1S,4S)-4-hydroxycyclopent-2-en-1-yl] butanoate |
InChI |
InChI=1S/C9H14O3/c1-2-3-9(11)12-8-5-4-7(10)6-8/h4-5,7-8,10H,2-3,6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
NLFMWTUWKKWNIG-HTQZYQBOSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1C[C@@H](C=C1)O |
Canonical SMILES |
CCCC(=O)OC1CC(C=C1)O |
Origin of Product |
United States |
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